molecular formula C18H18FN5O2S B2988777 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 899754-65-5

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2988777
CAS No.: 899754-65-5
M. Wt: 387.43
InChI Key: BKVYWJYLYXYAAM-UHFFFAOYSA-N
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Description

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 316.38 g/mol. The structure incorporates a triazole ring, which is pivotal for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with triazole moieties exhibit potent antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
    • The compound's structure suggests potential interactions with bacterial enzymes, disrupting their function and leading to cell death.
  • Antifungal Activity :
    • Triazoles are widely recognized for their antifungal properties. The compound's ability to inhibit ergosterol synthesis in fungal cells makes it a candidate for treating fungal infections .
  • Anticancer Properties :
    • Research indicates that triazole derivatives can induce apoptosis in cancer cells. The presence of the methoxybenzyl group may enhance its interaction with cellular targets involved in cancer proliferation .
    • In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazole compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The triazole ring can bind to enzymes critical for pathogen survival or cancer cell proliferation, inhibiting their activity.
  • Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing the inhibitory effects on essential biological pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related triazole compounds:

StudyCompoundActivityFindings
1,2,4-Triazole DerivativesAntibacterialShowed MIC values significantly lower than standard antibiotics against resistant strains.
Triazole-based Anticancer AgentsCytotoxicityInduced apoptosis in various cancer cell lines with IC50 values less than standard treatments.
Triazole AntifungalsAntifungalEffective against Candida species with low resistance rates compared to traditional antifungals.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-26-15-7-5-12(6-8-15)9-16-22-23-18(24(16)20)27-11-17(25)21-14-4-2-3-13(19)10-14/h2-8,10H,9,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVYWJYLYXYAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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